Cas no 1419101-30-6 (8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane)

8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic tertiary alcohol derivative featuring a Boc-protected amine group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the hydroxyl group offers a handle for further functionalization. Its rigid bicyclic scaffold contributes to stereochemical control in synthetic routes. The compound is commonly employed in medicinal chemistry for the development of tropane-based alkaloids and other bioactive compounds. Its well-defined reactivity profile and compatibility with a range of reaction conditions make it a valuable building block for complex molecule assembly.
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane structure
1419101-30-6 structure
商品名:8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
CAS番号:1419101-30-6
MF:C12H21NO3
メガワット:227.300043821335
MDL:MFCD23105913
CID:4596086
PubChem ID:72207694

8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane 化学的及び物理的性質

名前と識別子

    • 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
    • TERT-BUTYL 2-HYDROXY-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE
    • exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
    • endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
    • PB35327
    • SB20543
    • SB20544
    • SB20545
    • P13489
    • tert-butyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-
    • 2-Hydroxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
    • SCHEMBL25685422
    • 1408074-57-6
    • 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester
    • MFCD23105913
    • AS-51769
    • 1408075-82-0
    • CS-0049969
    • 1419101-30-6
    • AKOS025403667
    • MDL: MFCD23105913
    • インチ: 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-10,14H,4-7H2,1-3H3
    • InChIKey: SOFQURHPMOOMIL-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC2CCC1N2C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 227.15214353g/mol
  • どういたいしつりょう: 227.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 49.8

8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1292330-5g
2-Hydroxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
1419101-30-6 95%
5g
$5465 2024-07-28
TRC
B663630-2.5mg
8-boc-2-hydroxy-8-azabicyclo[3.2.1]octane
1419101-30-6
2.5mg
$ 50.00 2022-06-07
TRC
B663630-5mg
8-boc-2-hydroxy-8-azabicyclo[3.2.1]octane
1419101-30-6
5mg
$ 70.00 2022-06-07
eNovation Chemicals LLC
D573220-100mg
8-boc-2-hydroxy-8-azabicyclo[3.2.1]octane
1419101-30-6 97%
100mg
$345 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120997-1G
tert-butyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
1419101-30-6 97%
1g
¥ 7,372.00 2023-03-31
Chemenu
CM321142-250mg
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
1419101-30-6 95%
250mg
$*** 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120997-500 MG
tert-butyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
1419101-30-6 97%
500MG
¥ 5,458.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120997-500 MG
tert-butyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
1419101-30-6 97%
500MG
¥ 4,917.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120997-100 MG
tert-butyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
1419101-30-6 97%
100MG
¥ 1,636.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120997-1 G
tert-butyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
1419101-30-6 97%
1g
¥ 8,190.00 2021-05-07

8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane 関連文献

8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octaneに関する追加情報

8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane (CAS No. 1419101-30-6): A Versatile Building Block in Modern Organic Synthesis

In the realm of organic chemistry, 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane (CAS No. 1419101-30-6) has emerged as a pivotal intermediate for the synthesis of complex molecular architectures. This bicyclic compound, characterized by its Boc-protected amine and hydroxyl functional group, offers unique reactivity patterns that cater to diverse applications in pharmaceuticals, agrochemicals, and materials science. Its structural motif, the 8-azabicyclo[3.2.1]octane core, is a sought-after scaffold in drug discovery due to its conformational rigidity and ability to mimic bioactive natural products.

The growing interest in 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane aligns with broader trends in sustainable chemistry and green synthesis. Researchers are increasingly exploring its potential in catalysis and asymmetric synthesis, where its stereochemical control can streamline the production of enantiomerically pure compounds. This resonates with the industry's shift toward atom-economical processes and reduced waste generation, topics frequently searched in academic and industrial forums.

From a synthetic perspective, the Boc group in 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane serves as a robust protecting strategy for amines, enabling selective transformations under mild conditions. This feature is particularly valuable in peptide coupling and multistep synthesis, where chemists often query "how to deprotect Boc groups efficiently" or "Boc-protected amine applications." The compound's hydroxyl moiety further enhances its utility, allowing for derivatization via esterification, etherification, or oxidation—key reactions in constructing APIs (Active Pharmaceutical Ingredients).

Recent advancements in AI-driven retrosynthesis tools have spotlighted 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane as a high-value building block. Platforms like IBM's RXN for Chemistry or BenchSci leverage such compounds to propose optimized synthetic routes, addressing common search queries like "best practices for bicyclic amine synthesis" or "Boc protection in heterocycles." This intersection of computational chemistry and traditional lab work underscores the compound's relevance in modern research.

Beyond pharmaceuticals, 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane finds niche applications in material science, particularly in designing supramolecular assemblies and polymeric networks. Its rigid backbone and functional handles make it a candidate for creating stimuli-responsive materials, a hot topic in searches related to "smart polymers" or "dynamic covalent chemistry."

Quality and sourcing are critical considerations for users of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane. Frequently asked questions include "CAS 1419101-30-6 suppliers" and "analytical methods for bicyclic amine purity." Reputable manufacturers provide detailed COA (Certificate of Analysis) and HPLC/GC-MS data, ensuring compliance with stringent regulatory standards—a priority for industries navigating FDA or EMA guidelines.

In summary, 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane (CAS No. 1419101-30-6) exemplifies the synergy between structural elegance and functional versatility. Its role in addressing contemporary challenges—from green chemistry to AI-assisted drug design—solidifies its status as a cornerstone in advanced synthetic methodologies.

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